Sarar

Description

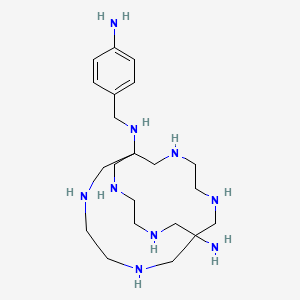

Conceptual Framework of Polyaza Macrobicyclic Systems for Metal Complexation

Polyaza macrobicyclic systems are three-dimensional cage-like molecules containing multiple nitrogen donor atoms integrated into a rigid, cyclic framework. academie-sciences.fr Their ability to encapsulate metal ions is governed by several key principles. The primary concept is the macrocyclic effect , which describes the enhanced thermodynamic stability of a complex with a cyclic ligand compared to its analogous open-chain counterpart. numberanalytics.comnumberanalytics.com This is further amplified in bicyclic systems by the cryptate effect , where the three-dimensional cavity of the ligand, known as a cryptand, almost perfectly envelops a metal ion, leading to an even greater increase in stability.

The exceptional stability of these complexes arises from the principle of preorganization . The ligand's structure is already arranged in a conformation suitable for binding a metal ion, minimizing the entropic penalty associated with complex formation. numberanalytics.com This preorganized, rigid cavity also imparts high selectivity, allowing the ligand to bind strongly to metal ions that are a specific size and have a preferred coordination geometry, much like a lock and key. nobelprize.org The topology of the donor atoms can be designed to enforce unusual coordination geometries on the encapsulated metal ion. ias.ac.in

Historical Context of Ligand Design for High Stability Coordination

The journey toward high-stability coordination compounds gained significant momentum in the 1960s. A pivotal moment was the serendipitous discovery of crown ethers by Charles J. Pedersen at DuPont in 1967. wikipedia.orgfrontiersin.org These two-dimensional cyclic polyethers demonstrated a remarkable ability to selectively bind alkali metal cations. numberanalytics.comwikipedia.org This breakthrough laid the groundwork for what would become supramolecular chemistry. frontiersin.org

Building on Pedersen's work, Jean-Marie Lehn developed three-dimensional bicyclic ligands he named cryptands , which formed even more stable and selective inclusion complexes with ions. wikipedia.orgresearchgate.net Simultaneously, Donald J. Cram created a variety of differently shaped three-dimensional molecules that could selectively interact with other chemicals based on their complementary structures. nobelprize.orgbritannica.com The collective, groundbreaking work of Pedersen, Lehn, and Cram in creating molecules with structure-specific, high-selectivity interactions was recognized with the 1987 Nobel Prize in Chemistry. nobelprize.orgfrontiersin.orgbritannica.com This era also saw the development of template synthesis, where a metal ion is used to organize the precursor fragments, facilitating the formation of the macrocyclic structure, a technique crucial for synthesizing sarcophagine-type ligands. wikipedia.orgpublish.csiro.au

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H41N9 |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

8-N-[(4-aminophenyl)methyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine |

InChI |

InChI=1S/C21H41N9/c22-19-3-1-18(2-4-19)11-30-21-15-27-8-5-24-12-20(23,13-25-6-9-28-16-21)14-26-7-10-29-17-21/h1-4,24-30H,5-17,22-23H2 |

InChI Key |

OOLRAQKFMNOZBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)NCC3=CC=C(C=C3)N |

Synonyms |

1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo(6.6.6)eicosane-1,8-diamine SarAr cpd |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sarar and Its Precursor Analogues

Comprehensive Analysis of High-Yielding Synthetic Pathways to SarAr

The foundational structure of this compound is the sarcophagine cage, a hexaazabicyclo[6.6.6]icosane system. High-yield syntheses of this core structure are typically achieved through metal-templated reactions. researchgate.netresearchgate.net These template syntheses, often utilizing tris(ethane-1,2-diamine)cobalt(III), [Co(en)₃]³⁺, guide the condensation of formaldehyde (B43269) and a nitroalkane (like nitromethane) around the central metal ion to rapidly form the cobalt(III) complex of the cage amine in high yield. researchgate.netresearchgate.netacs.org The robust cobalt(III) complex can then be reduced to the more labile cobalt(II) form, allowing for the removal of the metal ion under acidic conditions to yield the free cage ligand. researchgate.netresearchgate.net

The specific functionalized derivative, this compound (1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine), is designed with a reactive aminobenzyl group for conjugation to proteins or other biomolecules. capes.gov.brrsc.orgresearchgate.net Its synthesis builds upon the core sarcophagine structure. One reported pathway involves the direct alkylation of a precursor, 1,8-diaminosarcophagine (DiAmSar). thno.orgnih.gov In some syntheses designed to produce di-substituted sarcophagine derivatives, the mono-alkylated this compound is obtained as a useful side product. thno.orgnih.gov This simple synthesis and the resulting properties make this compound an attractive chelator for nuclear medicine applications. capes.gov.brresearchgate.net

| Synthetic Strategy | Key Features | Yield | Reference(s) |

| Metal Template Synthesis | Uses [Co(en)₃]³⁺ as a template for cage formation with formaldehyde and nitromethane. | High | researchgate.net, researchgate.net, acs.org |

| Direct Alkylation | Mono-alkylation of DiAmSar to introduce the aminobenzyl group. | Moderate | thno.org, nih.gov |

Synthesis and Spectroscopic Characterization of Functionalized this compound Derivatives

Further functionalization of the this compound cage allows for the creation of bifunctional chelators with specific reactive groups for conjugation. The isothiocyanate (this compound-NCS) and carboxyl (AmBaSar) derivatives are two prominent examples, each with tailored synthetic routes.

The isothiocyanate derivative, this compound-NCS, is a valuable tool for labeling molecules containing primary amine groups, such as proteins and amine-functionalized nanoparticles. acs.orgrsc.org The synthesis is achieved through the reaction of the primary aromatic amine on the this compound precursor with thiophosgene (B130339). acs.org This novel hexaaza cage has been synthesized in good yield and characterized using ¹H NMR and electrospray mass spectrometry. rsc.orgscience.govansto.gov.au

A typical laboratory procedure involves dissolving this compound in water and adding a solution of thiophosgene in chloroform. acs.org The reaction is conducted with vigorous stirring at room temperature for several hours to ensure completion. acs.org

| Parameter | Condition | Reference(s) |

| Starting Material | This compound | acs.org |

| Reagent | Thiophosgene in Chloroform | acs.org |

| Solvent System | Water and Chloroform (biphasic) | acs.org |

| Temperature | Room Temperature | acs.org |

| Reaction Time | 4 hours | acs.org |

| Characterization | ¹H NMR, Electrospray Mass Spectrometry | rsc.org, rsc.org |

AmBaSar is a bifunctional chelator featuring a carboxylic acid group, which can be activated for amide bond formation with amine-containing molecules. nih.gov Improved and simplified synthetic methods have been developed to make this versatile ligand more accessible. rsc.orgnih.gov

One improved method involves a four-step synthesis starting from the cobalt complex of diaminosarcophagine, [Co(DiAmSar)]Cl₅. nih.govresearchgate.net Another reported new method for AmBaSar synthesis utilizes p-carboxybenzaldehyde in the reaction. rsc.orgscience.govansto.gov.auscience.gov An alternative strategy for synthesizing carboxyl-functionalized sarcophagines involves reacting DiAmSar with a bromomethylated benzoate (B1203000) ester, followed by hydrolysis of the ester to yield the final carboxylic acid product. thno.org The resulting AmBaSar is readily characterized by mass spectrometry and ¹H NMR. nih.gov

| Synthetic Approach | Starting Material | Key Reagent(s) | Reference(s) |

| Improved Multi-Step | [Co(DiAmSar)]Cl₅ | Not specified | nih.gov, researchgate.net |

| New Method | DiAmSar | p-carboxybenzaldehyde | rsc.org, ansto.gov.au, science.gov |

| Alkylation-Hydrolysis | DiAmSar | Methyl 4-(bromomethyl)benzoate, NaOH | thno.org |

Synthetic Routes to N1-(4-isothiocyanatobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine (this compound-NCS)

Optimization of Reaction Parameters and Purity Assessment Techniques in this compound Synthesis

The efficiency of synthesizing this compound and its derivatives, as well as their subsequent conjugation and labeling reactions, depends heavily on the optimization of reaction parameters. acs.orgnih.gov Key variables include pH, temperature, reaction time, and the molar ratio of reactants. thno.orgacs.orgnih.gov For instance, the conjugation of this compound-NCS to amine-containing substrates is highly pH-dependent, with optimal efficiency typically observed in a pH range of 8.0 to 9.5. acs.org Similarly, alkylation reactions for functionalization can be optimized by controlling temperature and reaction time, such as incubating at 70 °C for several hours. thno.org

Purity assessment is critical to ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a principal technique for both the analysis and purification of this compound derivatives and their subsequent conjugates. thno.orgnih.govnih.govresearchgate.net The retention time from an HPLC analysis provides a clear indication of purity. nih.gov Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is universally used to confirm the identity and molecular weight of the synthesized compounds. thno.orgrsc.orgnih.gov For radiolabeled compounds, radio-TLC and radio-HPLC are employed to determine radiochemical purity and yield. amazonaws.comacs.org

| Optimization & Assessment | Technique/Parameter | Purpose | Reference(s) |

| Reaction Optimization | pH Control | Maximize yield for pH-sensitive reactions (e.g., NCS conjugation) | acs.org, researchgate.net |

| Temperature Control | Control reaction rate and minimize side products | thno.org, nih.gov | |

| Reactant Concentration | Drive reaction to completion, optimize molar ratios | acs.org | |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Purification and determination of chemical purity | nih.gov, thno.org, acs.org |

| Mass Spectrometry (MS / ESI-MS) | Structural confirmation and molecular weight determination | nih.gov, rsc.org, thno.org | |

| Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation | nih.gov, rsc.org | |

| Radio-TLC / Radio-HPLC | Determine radiochemical purity and yield for radiolabeled products | amazonaws.com, acs.org |

Table of Compounds

| Abbreviation | Full Chemical Name |

| This compound | N1-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine |

| This compound-NCS | N1-(4-isothiocyanatobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine |

| AmBaSar | N1-(4-carboxybenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine |

| DiAmSar | 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane |

| Sar | Sarcophagine (3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane) |

| [Co(en)₃]³⁺ | tris(ethane-1,2-diamine)cobalt(III) ion |

| DOTA | 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid |

In Depth Coordination Chemistry and Metal Ion Sequestration by Sarar

Thermodynamic and Kinetic Considerations in SarAr-Metal Complex Formation

The formation of metal complexes with the hexaazamacrobicyclic cage ligand this compound is governed by favorable thermodynamic and kinetic parameters, particularly with transition metals. Research indicates that the complexation process is notably rapid. For instance, the complexation of transition ions such as Cu(II), Ni(II), and Co(II) at micromolar concentrations (10⁻⁶ M) with this compound reaches completion within 30 minutes at room temperature across a pH range of 6 to 8. rsc.orgcapes.gov.br This rapid binding kinetic under mild conditions is a significant advantage, especially in the context of radiopharmaceutical applications where minimizing the time between radionuclide production and use is critical. rsc.org

The sarcophagine family of chelators, to which this compound belongs, is recognized for forming complexes with exceptional thermodynamic stability and kinetic inertness. researchgate.net The resulting complexes, particularly [Cu(this compound)]²⁺, exhibit a remarkable resistance to dissociation. rsc.orgcapes.gov.br This inherent stability is a cornerstone of this compound's utility as a robust chelating agent.

Stability Constants and Factors Influencing Complex Integrity with Transition Metals (e.g., Cu(II), Co(II), Zn(II))

While specific thermodynamic stability constants (log K) for this compound are not widely reported in the literature, qualitative and comparative data firmly establish their exceptionally high magnitude. psu.edu The stability of sarcophagine complexes is known to be significantly greater than that of traditional acyclic chelators. rsc.org For example, the mercury(II) complex with the parent sarcophagine ligand is substantially more stable than its complexes with DOTA, TETA, or cyclam, underscoring the profound stabilizing effect of the cage structure. psu.edu

The integrity of this compound-metal complexes is influenced primarily by the ligand's structure. The hexaazamacrobicyclic framework features six nitrogen donor atoms that are pre-organized to encapsulate a metal ion, fully occupying its coordination sphere, as is the case with six-coordinate Cu(II). This encapsulation leads to complexes of extraordinary thermodynamic and kinetic stability. researchgate.net The stability of complexes with divalent transition metals generally follows the Irving-Williams series (Co(II) < Ni(II) < Cu(II) > Zn(II)), a trend related to ionic radius and ligand field stabilization energy. journalofchemistry.org

Table 1: Kinetic Parameters of this compound Complexation with Transition Metals

| Metal Ion | Concentration | pH Range | Temperature | Complexation Time | Source |

|---|---|---|---|---|---|

| Cu(II) | 10⁻⁶ M | 6-8 | Room Temperature | < 30 minutes | rsc.orgcapes.gov.br |

| Co(II) | 10⁻⁶ M | 6-8 | Room Temperature | < 30 minutes | rsc.orgcapes.gov.br |

| Ni(II) | 10⁻⁶ M | 6-8 | Room Temperature | < 30 minutes | rsc.orgcapes.gov.br |

Ligand Rigidity and Its Impact on Metal Ion Encapsulation

The defining characteristic of this compound is its rigid, three-dimensional cage structure. Unlike flexible, open-chain ligands, the donor atoms of this compound are held in a fixed, pre-organized conformation that is ideal for metal ion binding. rsc.org This structural rigidity is crucial for effective encapsulation. The "chelate effect" explains the enhanced stability of complexes formed by multidentate ligands compared to those with multiple monodentate ligands, an effect that is magnified in macrocyclic and, even more so, in macrotricyclic cage ligands like this compound. numberanalytics.com

Mechanisms of Metal Ion Retention and Prevention of Transchelation

The exceptional ability of this compound to retain metal ions stems directly from its cage-like topology. The ligand completely envelops the metal ion, creating a coordination complex where the metal is physically shielded from the external environment. researchgate.net This sequestration is the primary mechanism for preventing transchelation—the transfer of the chelated metal ion to other competing biological ligands, such as proteins in blood serum. rsc.orgpsu.edu

This physical encapsulation results in profound kinetic inertness, meaning the rate of metal dissociation from the complex is extremely slow. researchgate.net For instance, the [⁶⁴Cu(this compound)]²⁺ complex demonstrates exceptional stability in human plasma, remaining intact for at least 174 hours. rsc.orgcapes.gov.br This resistance to dissociation under physiological conditions is critical for applications where the metal ion must remain securely bound to the chelator to ensure it reaches its intended target and to prevent the off-target accumulation of the free metal.

Comparative Coordination Performance of this compound with Established Chelators in Research Settings

In research settings, this compound's performance is often benchmarked against other common chelating agents, revealing significant advantages, particularly in stability and labeling efficiency.

Versus Acyclic Chelators (DTPA, EDTA): this compound is vastly superior to acyclic ligands like Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA). While DTPA can form thermodynamically stable complexes, they are often kinetically labile in vivo. rsc.org For example, a significant percentage of ⁶⁴Cu can dissociate from DTPA-antibody conjugates within 24 hours in serum. rsc.orgnih.gov In stark contrast, this compound's cage structure provides high kinetic inertness, preventing such dissociation. rsc.org

Versus Macrocyclic Chelators (DOTA, NOTA): The comparison with other macrocycles like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is more complex. Sarcophagine complexes are generally considered to have superior kinetic and thermodynamic stability for chelating copper compared to DOTA. rsc.orgpsu.edu Furthermore, this compound and NOTA allow for rapid and quantitative ⁶⁴Cu labeling under mild conditions (room temperature and neutral pH) and at very low concentrations, whereas DOTA often requires heating and higher concentrations for efficient labeling. rsc.orgnih.govunife.it

Table 2: Comparative Properties of this compound and Other Common Chelators for Cu(II)

| Chelator | Structure Type | Key Advantages | Key Limitations | Labeling Conditions | In Vitro/In Vivo Stability | Source |

|---|---|---|---|---|---|---|

| This compound | Macrobicyclic Cage | Extraordinary kinetic and thermodynamic stability; Rapid labeling at room temperature. | Complex structure; Can impart high positive charge affecting biodistribution of conjugates. | Room Temp, pH 6-8 | Very High; Stable in plasma >174h. | rsc.orgcapes.gov.brrsc.orgnih.gov |

| DOTA | Macrocyclic | Good thermodynamic stability. | Slow labeling kinetics, often requires heating; Lower kinetic inertness for Cu(II) compared to Sar. | Often requires heat | Good, but can be less stable than Sar or NOTA for Cu(II) in some contexts. | rsc.orgnih.govunife.it |

| NOTA | Macrocyclic | High thermodynamic stability; Rapid labeling at room temperature. | Can exhibit lower kinetic inertness than expected from thermodynamics alone in some conditions. | Room Temp, pH ~5.5-6.5 | Very High; Often shows excellent in vivo stability with low non-target uptake. | nih.govresearchgate.net |

| DTPA | Acyclic | Rapid labeling at room temperature. | Low kinetic inertness; Prone to dissociation and transchelation in vivo. | Room Temp | Poor; High dissociation in serum. | rsc.orgnih.gov |

Based on a comprehensive review of available scientific literature, there is no identifiable chemical compound referred to as "this compound" within the context of molecular research, functionalization, and bioconjugation. Extensive searches have failed to locate any data, research findings, or publications related to a compound of this name being utilized in the specific applications outlined in the provided structure, such as linker chemistries, covalent coupling to biomacromolecules, or integration with nanomaterial platforms.

The detailed nature of the query suggests a possible reference to a highly specialized, novel, or proprietary compound not yet described in publicly accessible databases or a potential misspelling of a different chemical entity. Without a verifiable chemical identity for "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and content inclusions.

Therefore, the following article cannot be constructed as the foundational subject matter is unknown.

Methodologies for Radiolabeling this compound Conjugates with Research Isotopes (e.g., ⁶⁴Cu, ⁶⁷Cu)

The conjugation of this compound to targeting molecules, such as the anti-GD2 monoclonal antibodies (mAbs) 14.G2a and ch14.18, is typically achieved through carbodiimide (B86325) chemistry. pnas.org The primary aromatic amino group on the this compound ligand is coupled to available carboxyl groups (on glutamate (B1630785) or aspartate residues) of the antibody, forming a stable amide bond. nih.govnih.gov This reaction is often mediated by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC). nih.govpnas.org

Once the this compound-biomolecule conjugate is formed and purified, the radiolabeling process is notably efficient and can be performed under mild conditions. pnas.orgnih.gov For ⁶⁴Cu, the this compound conjugate is typically incubated with [⁶⁴Cu]CuCl₂ in a sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0). nih.govnih.gov The chelation is rapid, often reaching completion within 10 to 30 minutes at temperatures ranging from 21°C to 37°C. nih.govnih.govpnas.org This rapid complexation is a key advantage of the Sar chelator group. researchgate.net Similar methodologies are applied for labeling with the therapeutic isotope ⁶⁷Cu, enabling the development of theranostic pairs. researchgate.netmdpi.com A significant benefit of this system is that the resulting radiolabeled conjugate often does not require further purification before use, streamlining the preparation of the radiotracer. snmjournals.orgpnas.orgnih.gov

The radiolabeling of this compound conjugates with ⁶⁴Cu consistently results in high radiochemical yields and purity. researchgate.netnih.gov Labeling efficiencies are routinely reported to be between 95% and 99%. nih.govnih.govpnas.org Radiochemical purity can exceed 98-99%. researchgate.netthno.org

A critical factor for successful PET imaging is achieving high specific activity, which refers to the amount of radioactivity per unit mass of the compound. High specific activity is essential for visualizing targets that are present in low concentrations without administering a mass of the conjugate that could cause pharmacological effects or saturate the target receptors. The this compound chelation system excels in this regard. By optimizing the molar ratio of this compound to the antibody (e.g., 250:1) and the amount of ⁶⁴Cu added (e.g., 10 μCi/μg of antibody), specific activities of approximately 10 μCi/μg can be routinely achieved. pnas.orgnih.govpnas.org This is noted to be two to three times greater than what has been published for other chelating agents. nih.gov

| Conjugate Type | Labeling Efficiency / Yield | Specific Activity | Reference |

|---|---|---|---|

| This compound-ch14.18 mAb | 95-99% | ≈10 μCi/μg | nih.govpnas.org |

| This compound-mAb | >95% | ≥10 μCi/μg | snmjournals.orgpnas.org |

| This compound-mAb | Routinely 99% | 10 μCi/6.6 nmol | nih.gov |

| This compound-RGD Peptides | >90% | ~200-300 mCi/µmol | thno.org |

The stability of the bond between the radiometal and the chelator is paramount for accurate in vivo imaging. If the radiometal dissociates from the conjugate, the resulting biodistribution data will reflect the clearance of the free radiometal rather than the localization of the targeted biomolecule. nih.gov The cage-like hexaazamacrobicyclic structure of sarcophagine chelators like this compound forms an exceptionally stable complex with copper isotopes. researchgate.netthno.org

In vitro studies have demonstrated the high stability of ⁶⁴Cu-SarAr complexes. When compared with other chelators, macrocyclic structures, including sarcophagine derivatives, show superior stability in serum, with less than 6% dissociation of ⁶⁴Cu observed over a 48-hour period. researchgate.net Other research confirms that the radiochelation is stable for at least 48 hours in various solutions, including PBS, mouse serum, and EDTA. researchgate.netnih.gov This high in vivo stability prevents the transchelation of ⁶⁴Cu to other proteins and minimizes non-specific tissue uptake, particularly in the liver, which is a common issue with less stable copper chelates. snmjournals.orgpnas.org

Radiochemical Yield and Specific Activity Optimization for Tracer Development

In Vivo Pharmacokinetic and Biodistribution Analysis in Preclinical Animal Models

The preclinical assessment of this compound-based radioconjugates has extensively utilized animal models to understand their behavior in a biological system. These studies are crucial for determining how the compound distributes throughout the body, accumulates in specific tissues, and is eventually eliminated. The unique cage-like structure of this compound provides a stable environment for encapsulating radiometals like copper-64 (⁶⁴Cu), which is vital for its performance in vivo. vulcanchem.comcapes.gov.br

Biodistribution studies in rodent models, particularly mice, have been fundamental in characterizing the pharmacokinetic profile of this compound conjugates. When not attached to a targeting molecule, the [⁶⁴Cu(this compound)]²⁺ complex is cleared rapidly from the body primarily through the renal system. capes.gov.brrsc.orgresearchgate.net This efficient elimination is a favorable characteristic for an imaging agent, as it helps to reduce the background radiation signal.

When this compound is conjugated to larger biomolecules like antibodies, its distribution pattern is significantly altered. Studies with ⁶⁴Cu-SarAr conjugated to the ch14.18 antibody (⁶⁴Cu-SarAr-ch14.18) in athymic nude mice revealed that a key feature of the this compound chelator is the low accumulation of radioactivity in the liver. nih.govpnas.org Typically, less stable copper chelators release the ⁶⁴Cu ion in vivo, which then accumulates in the liver, a major organ in copper metabolism. nih.gov However, with ⁶⁴Cu-SarAr immunoconjugates, liver uptake was observed to be only 5–10% of the injected dose per gram (%ID/g) at 24 hours post-injection, a value notably lower than that seen with other chelating agents. nih.govpnas.org This suggests that the ⁶⁴Cu is not significantly lost from the this compound cage, highlighting the exceptional in vivo stability of the complex. rsc.orgnih.govpnas.org

While liver uptake is low, initial studies using the first-generation this compound chelator conjugated to an engineered antibody fragment (ch14.18-ΔCH2) showed high retention in the kidneys. nih.gov This was hypothesized to be due to the high positive charge on the Cu(II)-SarAr moiety interacting with negatively charged cells in the glomerulus. nih.gov Subsequent research confirmed that reducing the positive charge on the Sar chelator by modifying its structure could decrease kidney uptake by more than sixfold (from over 45% to less than 6% ID/g), without negatively impacting accumulation in other tissues. nih.gov

| Compound | Mouse Model | Organ | Time Point | Uptake (%ID/g, Mean ± SD) | Source |

|---|---|---|---|---|---|

| ⁶⁴Cu-SarAr-ch14.18 | M21 Melanoma Xenograft | Liver | 24 h | 5-10% | nih.gov, pnas.org |

| ⁶⁴Cu-SarAr-ch14.18 | IMR-6 Neuroblastoma Xenograft | Liver | 24 h | 5-10% | nih.gov, pnas.org |

| ⁶⁴Cu-SarAr-ch14.18-ΔCH2 | Neuroblastoma Xenograft | Kidney | 48 h | >45% | nih.gov |

| ⁶⁴Cu-SarAr(charge modified)-ch14.18-ΔCH2 | Neuroblastoma Xenograft | Kidney | 48 h | <6% | nih.gov |

| ⁶⁴Cu-SarAr-B72.3 | LS174t Colorectal Xenograft | Liver | 48 h | 8.79 ± 3.60 | publish.csiro.au |

| ⁶⁴Cu-SarAr-SA-Aoc-GSG-bombesin(7-14) | PC-3 Prostate Xenograft | Blood | 1 h | 0.56 ± 0.12 | nih.gov |

| ⁶⁴Cu-SarAr-SA-Aoc-GSG-bombesin(7-14) | PC-3 Prostate Xenograft | Liver | 1 h | 1.44 ± 0.15 | nih.gov |

A primary application of this compound is in the development of agents for targeted molecular imaging, particularly for cancer. By conjugating this compound to molecules that bind to specific biomarkers on tumor cells, such as monoclonal antibodies or peptides, the resulting radiopharmaceutical can accumulate at the tumor site. This allows for non-invasive visualization of tumors using techniques like Positron Emission Tomography (PET). vulcanchem.comnih.gov

Preclinical studies in mice bearing human tumor xenografts have demonstrated the efficacy of this approach. In models of neuroblastoma (IMR-6, NMB-7) and melanoma (M21), which overexpress the GD2 disialoganglioside, ⁶⁴Cu-SarAr conjugated to the anti-GD2 antibody ch14.18 showed significant tumor-specific uptake. nih.govpnas.org At 24 hours after injection, between 15% and 20% of the injected dose per gram of tissue had accumulated in these GD2-positive tumors. nih.govpnas.org For instance, uptake was 20.5 (±2.8) %ID/g in M21 melanoma xenografts and 16.7 (±0.6) %ID/g in IMR-6 neuroblastoma xenografts. pnas.org In contrast, accumulation in a GD2-negative tumor xenograft was minimal (<5% ID/g), confirming that the uptake was target-specific. nih.govpnas.org

Similar success was observed in a pretargeted imaging strategy. In this approach, a modified huA33 antibody was first administered to mice with colorectal carcinoma xenografts (SW1222). acs.org After allowing the antibody to accumulate at the tumor, a ⁶⁴Cu-labeled this compound-tetrazine construct (⁶⁴Cu-Tz-SarAr) was injected, which rapidly bound to the antibody at the tumor site. This method resulted in clear tumor delineation with an uptake of 6.7 ± 1.7 %ID/g as early as 1 hour post-injection of the radiotracer. acs.org

Studies with bombesin (B8815690) analogs, which target the gastrin-releasing peptide receptor (GRPR) overexpressed in prostate cancer, have also utilized the this compound chelator. nih.govresearchgate.net In mice with PC-3 prostate cancer xenografts, ⁶⁴Cu-SarAr-bombesin analogs showed high affinity for GRPR and significant tumor uptake. nih.govresearchgate.net

| Compound | Xenograft Model (Tumor Type) | Target | Time Point | Tumor Uptake (%ID/g, Mean ± SD) | Source |

|---|---|---|---|---|---|

| ⁶⁴Cu-SarAr-ch14.18 | M21 (Melanoma) | GD2 | 24 h | 20.5 ± 2.8 | pnas.org |

| ⁶⁴Cu-SarAr-ch14.18 | IMR-6 (Neuroblastoma) | GD2 | 24 h | 16.7 ± 0.6 | pnas.org |

| ⁶⁴Cu-SarAr-ch14.18 | PC-3 (Prostate Carcinoma) | GD2-Negative | 24 h | <5 | pnas.org |

| ⁶⁴Cu-Tz-SarAr (pretargeted) | SW1222 (Colorectal Carcinoma) | A33 Antigen | 1 h | 6.7 ± 1.7 | acs.org |

| ⁶⁴Cu-SarAr-SA-Aoc-bombesin(7-14) | PC-3 (Prostate Carcinoma) | GRPR | 1 h | 4.21 ± 0.66 | nih.gov |

| ⁶⁴Cu-SarAr-SA-Aoc-GSG-bombesin(7-14) | PC-3 (Prostate Carcinoma) | GRPR | 1 h | 3.50 ± 0.44 | nih.gov |

Systemic Distribution Patterns and Non-Target Organ Accumulation in Rodents

Advanced Materials Science Applications of this compound-Based Systems

Beyond its applications in molecular imaging, the robust chemistry of the this compound ligand has been harnessed in the field of advanced materials science. Its ability to be easily conjugated to surfaces and to stably chelate metal ions makes it a valuable tool for surface functionalization and characterization. researchgate.net

The this compound technology provides a powerful method for probing the interactions at solid-liquid interfaces. Specifically, radiotracer techniques involving this compound have been used to quantify the number of available, reactive functional groups on solid surfaces like microspheres. researchgate.net By conjugating an amine-reactive form of the chelator, such as this compound-NCS, to a surface, and then radiolabeling with a suitable metal ion (e.g., Cobalt-57, which is chemically similar to copper), it becomes possible to precisely measure the number of chelators attached to the surface. researchgate.net This quantification is achieved by measuring the radioactivity bound to the material. researchgate.net This approach offers a highly sensitive and direct way to characterize functionalized surfaces, which is critical for understanding and optimizing the performance of materials in various applications, from chromatography to drug delivery systems. researchgate.net

The ability to control the surface chemistry of materials is key to engineering novel systems with specific properties. This compound-based constructs have been instrumental in the development of functionalized nanoparticles. researchgate.netresearchgate.net For example, silica (B1680970) nanoparticles, which are widely explored for nanomedicine, have been surface-functionalized with amine groups and then conjugated with this compound-NCS. researchgate.net

Research has demonstrated the ability to control the density of this compound-NCS ligands on the surface of silica nanoparticles. researchgate.net This control allows for the creation of a range of materials with a tunable number of metal-binding sites. researchgate.net Such engineered nanoparticles, when radiolabeled with isotopes like ⁶⁴Cu or ⁶⁷Cu, have potential applications as theranostic agents, combining diagnostic imaging and radiotherapy. researchgate.net The number of conjugated ligands can be substantial; for instance, silica particles with diameters of 94.0 nm and 59.5 nm were found to have a maximum of 11,700 and 3,270 metal binding sites per particle, respectively. researchgate.net This demonstrates the efficiency of using this compound to create well-defined, functional nanomaterials. researchgate.net

| Particle Type | Particle Diameter (Peak/Average) | Calculated Metal Binding Sites per Particle (Average) | Source |

|---|---|---|---|

| Organically Modified Silica | 94.0 nm | 11,700 | researchgate.net |

| Organically Modified Silica | 59.5 nm | 3,270 | researchgate.net |

| Silica (Water-in-Oil Emulsion) | 63.5 nm | 4,480 | researchgate.net |

| Silica | ≈90 nm | 7,020 | researchgate.net |

Applications of Sarar Based Metal Complexes

Radiopharmaceuticals for Medical Imaging (PET, SPECT)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on detecting radiation from a positron-emitting radionuclide. Copper-64 (⁶⁴Cu) is a particularly attractive PET isotope due to its 12.7-hour half-life, which is well-suited for imaging with antibodies that take time to accumulate at a tumor site. pnas.org However, the use of ⁶⁴Cu has been hampered by the lack of chelators that can hold onto the metal ion securely in vivo. researchgate.net

The this compound ligand has solved this problem. pnas.orgrsc.org When conjugated to a tumor-targeting molecule (like an antibody) and labeled with ⁶⁴Cu, the resulting [⁶⁴Cu]Cu-Sarar-antibody conjugate can be administered to a patient. cancer.govsnmjournals.org The inert complex travels through the body, and the antibody directs it to the tumor cells. plos.org The low liver uptake of these conjugates is a strong indicator that the ⁶⁴Cu is not lost from the this compound cage. pnas.org PET scanners then detect the positrons emitted by the ⁶⁴Cu, creating a detailed image that shows the location and extent of the cancer. cancer.gov This technology has been successfully demonstrated in preclinical models for imaging cancers such as neuroblastoma and melanoma. pnas.orgresearchgate.net

Utilization of Succinic Acid and Amino Acid Spacers

Therapeutic Radiometal Complexes

The application of this compound extends beyond diagnostics to therapy. Certain radionuclides decay in a way that releases cell-damaging particles (like beta particles or alpha particles). By chelating such a therapeutic radiometal, this compound can be used to create a targeted radiopharmaceutical. For instance, Copper-67 (⁶⁷Cu) is a beta-emitter suitable for therapy. A [⁶⁷Cu]Cu-Sarar-antibody conjugate could theoretically deliver a cytotoxic dose of radiation directly to cancer cells, minimizing damage to surrounding healthy tissue. plos.org The development of this compound-based chelators provides a versatile platform for creating a new generation of agents for targeted radiotherapy.

Table of Compounds

| Common Name / Abbreviation | Full Chemical Name |

|---|---|

| Sarar | 1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine |

| Sar / Sarcophagine | 3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane |

| Diamsar | 1,8-diaminosarcophagine (1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane) |

| AmBaSar | 4-((8-amino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1-ylamino)methyl)benzoic acid |

| DOTA | 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid |

| Cyclam | 1,4,8,11-tetraazacyclotetradecane |

Computational and Theoretical Chemistry Approaches for Sarar Characterization

Quantum Mechanical Investigations of SarAr's Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of complex molecules like this compound. cam.ac.ukmdpi.commdpi.com These calculations provide insights into the geometry, stability, and electronic properties of this compound and its metal complexes.

Research on related copper chelators demonstrates that DFT can be employed to determine optimized geometries, including bond lengths and angles, of the chelator and its metal complexes. mdpi.comjocpr.comrsc.org For this compound, DFT calculations would be essential to understand the coordination environment of a chelated metal ion, such as Cu(II). These studies can predict the preferred coordination geometry and the electronic factors contributing to the high stability of the resulting complex. For instance, in similar cross-bridged cyclam complexes, DFT has been used to evaluate the relative energies of different conformations, revealing the most stable arrangements of the chelator around the metal ion. nih.gov

A significant application of QM methods for this compound has been the generation of force field parameters for molecular dynamics simulations. mdpi.commdpi.comresearchgate.net Specifically, DFT has been used to develop parameters for the general AMBER force field (GAFF) for this compound-containing molecules. mdpi.com This process involves calculating properties such as bond stretching and angle bending force constants, as well as partial atomic charges, which are then used in classical molecular dynamics simulations.

The electronic properties of this compound-metal complexes, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated using DFT. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the complex. mdpi.comrsc.org A larger HOMO-LUMO gap generally correlates with higher stability.

Table 1: Representative Data from DFT Calculations on a Hypothetical this compound-Cu(II) Complex

| Parameter | Value | Description |

| Optimized Geometry | ||

| Cu-N (average bond length) | ~2.1 Å | The average distance between the copper ion and the coordinating nitrogen atoms of the this compound cage. |

| Electronic Properties | ||

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 3.7 eV | An indicator of the electronic stability of the complex. |

| Atomic Charges (Mulliken) | ||

| Charge on Cu | +1.5 e | The partial charge on the central copper ion, indicating charge transfer from the ligand. |

| Charge on N (coordinating) | -0.4 e | The average partial charge on the nitrogen atoms directly bonded to the copper ion. |

Note: The data in this table are illustrative and based on typical values for similar copper-chelator complexes. Specific experimental or computational results for this compound were not available in the searched literature.

Molecular Dynamics Simulations of this compound-Metal Complexes and Conjugates

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netscribd.com For this compound, MD simulations are invaluable for understanding the conformational dynamics of the chelator, its metal complexes, and its conjugates with biomolecules such as peptides and antibodies. acs.org

One of the key applications of MD simulations for this compound is to investigate the stability of its metal complexes in a simulated biological environment, typically an explicit water solution. mdpi.com These simulations can reveal how the cage structure of this compound effectively encapsulates a metal ion, protecting it from dissociation. The remarkable kinetic stability of the Cu(II)-SarAr complex is a key feature for its use in radiopharmaceuticals. researchgate.net

MD simulations have been performed on a conjugate of this compound, specifically ⁶⁴Cu-SAR-TATE, in complex with the somatostatin (B550006) receptor 2 (SSTR2). acs.org In this study, the this compound moiety was noted for its relatively low surface area compared to other chelators, although this was compensated by the presence of a linker. acs.org A key difference highlighted was the absence of negatively charged groups in this compound, as it coordinates the copper ion solely through its six nitrogen atoms. acs.org

Table 2: Key Parameters from a Molecular Dynamics Simulation of a this compound-Metal Complex

| Parameter | Description | Typical Findings |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD for the this compound cage would indicate a rigid and stable complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values for the aminobenzyl linker would indicate greater flexibility compared to the core cage structure. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | The RDF of water molecules around the complex can provide insights into its solvation and hydration shell. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds between the complex and surrounding water molecules. | Analysis of hydrogen bonding patterns can help to understand the solubility and interactions of the complex. |

Note: This table describes the types of data obtained from MD simulations and their general interpretation in the context of this compound. Specific numerical data from dedicated MD studies on this compound were not available in the searched literature.

Prediction of Ligand-Receptor Binding Interactions and Conformational Dynamics

Computational methods are also employed to predict how this compound-conjugated molecules bind to their biological targets, such as receptors on cancer cells. acs.org This is a critical step in the rational design of targeted radiopharmaceuticals.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While docking can provide a static snapshot of the binding pose, MD simulations are often used to refine the docked structure and to study the dynamics of the ligand-receptor interaction over time. acs.org

These computational approaches allow for the investigation of how the this compound moiety contributes to the binding energy of the conjugate and can help to identify key amino acid residues in the receptor's binding pocket that interact with the this compound-metal complex. This information is vital for the design of new and improved this compound-based radiopharmaceuticals with enhanced targeting capabilities.

Advanced Analytical and Quality Control Methodologies for Sarar Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of the SarAr chelator and its intermediates are accomplished using high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for verifying the synthesis of this compound. In ¹H NMR, the aromatic protons of the benzyl (B1604629) group typically appear as distinct doublets in the range of δ 6.5-7.5 ppm. The numerous protons on the ethylene (B1197577) bridges of the sarcophagine cage produce a complex series of multiplets in the aliphatic region (δ 2.5-3.5 ppm). ¹³C NMR provides complementary data, showing characteristic signals for the aromatic carbons and the multiple aliphatic carbons of the cage structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), is critical for confirming the molecular weight of the synthesized this compound. The technique provides a highly accurate mass-to-charge ratio (m/z) that can validate the elemental composition of the molecule. For the protonated form of this compound ([M+H]⁺), the expected m/z value is precisely matched with the theoretical value, confirming successful synthesis.

Detailed characterization data from a representative synthesis of a this compound derivative is presented below.

| Technique | Compound | Observed Signals / m/z | Reference |

| ¹H NMR | 5-(4-isothiocyanatobenzyl)-1-amino-8-ammonio-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane | 7.35 (d, 2H, Ar-H), 7.23 (d, 2H, Ar-H), 3.75 (s, 2H, Ar-CH₂), 3.40-2.50 (m, 24H, cage-CH₂) | |

| ¹³C NMR | 5-(4-isothiocyanatobenzyl)-1-amino-8-ammonio-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane | 139.0, 137.9, 130.3, 126.1 (Ar-C and NCS), 58.7 (Ar-CH₂), 55.4, 53.9, 51.5, 49.0, 45.2 (cage-C) | |

| HRMS (ESI) | DiAmSar-phenyl isothiocyanate | Calculated for C₂₅H₄₅N₉S [M+H]⁺: 516.3600; Found: 516.3595 |

Chromatographic Methods for Purity and Conjugation Efficiency Determination

Chromatography is the cornerstone for assessing the purity of the this compound chelator and for monitoring its conjugation to targeting biomolecules. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is employed to determine the chemical purity of the synthesized this compound. A gradient elution system, typically involving water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), is used. The this compound compound will elute as a sharp peak at a characteristic retention time, and the purity is calculated by integrating the area of this peak relative to the total area of all observed peaks in the chromatogram. Purity levels exceeding 95% are generally required for subsequent conjugation and radiolabeling procedures.

Conjugation Efficiency: When this compound is conjugated to a peptide or antibody, HPLC is used to monitor the reaction's progress and to purify the resulting conjugate. The reaction mixture will contain the unconjugated biomolecule, the this compound-biomolecule conjugate, and any excess this compound. Due to the addition of the bulky and relatively hydrophobic this compound moiety, the conjugate will typically have a different retention time on an RP-HPLC column compared to the starting biomolecule. By comparing the peak areas, the extent of conjugation can be quantified. For instance, conjugation of this compound to a peptide will result in a new peak with a longer retention time, and the disappearance of the starting peptide peak indicates a successful reaction.

| Method | Application | Typical Mobile Phase | Detection | Key Finding | Reference |

| RP-HPLC | Purity of this compound-NCS | Gradient of 0.1% TFA in H₂O and 0.1% TFA in CH₃CN | UV (e.g., 220 nm, 254 nm) | Retention time shift confirms product formation; purity >95% | |

| RP-HPLC | Monitoring conjugation of this compound to a peptide (e.g., RGD) | Gradient of 0.1% TFA in H₂O and CH₃CN | UV (e.g., 214 nm) | Appearance of a new peak for the this compound-RGD conjugate with a distinct retention time from the unconjugated peptide. |

Radiochemical Quality Control Procedures for Investigational Radiotracers

Once the this compound-bioconjugate is prepared, it is radiolabeled with a metallic radionuclide, most commonly ⁶⁴Cu, to create the final radiotracer for imaging or therapy. Strict radiochemical quality control is essential to ensure the product is suitable for investigational use.

Radiochemical Purity (RCP): The RCP is a measure of the radionuclide that is bound to the this compound-conjugate versus the amount that is free or bound to other impurities. Radio-HPLC and instant thin-layer chromatography (iTLC) are the standard methods for this determination. In radio-HPLC, the eluate from the HPLC column passes through a radioactivity detector in series with a UV detector. This allows for the correlation of radioactive peaks with the UV peaks of the conjugate and potential impurities. For iTLC, a small spot of the radiolabeled product is placed on a strip, which is then developed in a suitable mobile phase. For example, a 50 mM EDTA solution can be used as the mobile phase to chelate any free ⁶⁴Cu and move it up the strip, while the ⁶⁴Cu-SarAr-conjugate remains at the origin. The distribution of radioactivity on the strip is then measured using a scanner to calculate the RCP. Radiochemical purity should typically be greater than 95%.

Molar Activity: Molar activity (Aₘ), expressed in units like GBq/µmol, is a critical quality attribute that defines the ratio of radioactivity to the total amount of the substance (labeled and unlabeled). It is determined by quantifying the total radioactivity in the final product using a dose calibrator and dividing it by the molar amount of the conjugate, which is determined from a standard curve using UV-HPLC analysis. High molar activity is often desirable to minimize the administered chemical dose while achieving a high signal for imaging.

| QC Test | Methodology | Typical Specification | Purpose | Reference |

| Radiochemical Purity | Radio-iTLC (Stationary Phase: Silica (B1680970) gel; Mobile Phase: 50 mM EDTA) | > 95% | To quantify the percentage of ⁶⁴Cu successfully chelated by the this compound-conjugate. | |

| Radiochemical Purity | Radio-HPLC | > 95% | To separate and quantify all radioactive species in the final product. | |

| Molar Activity | Radio-HPLC and Dose Calibrator | Product-specific (e.g., 5-15 GBq/µmol) | To ensure sufficient radioactivity per mole of the targeting molecule for effective imaging or therapy. |

Future Directions and Unexplored Avenues in Sarar Chemical Research

Design Principles for Next-Generation SarAr Analogues with Enhanced Chelation Properties

The success of this compound has spurred interest in developing new analogues with tailored properties. The design of next-generation sarcophagine-based chelators is guided by fundamental principles of coordination chemistry aimed at optimizing specificity, stability, and reaction kinetics for specific metal ions. researchgate.net

Key design principles include:

Modifying Ligand Framework Rigidity: The inherent rigidity of the this compound cage contributes significantly to the stability of its metal complexes. acs.org Introducing further rigidity into the ligand backbone can pre-organize the chelator for metal binding, potentially increasing the thermodynamic stability and selectivity for a target ion. Conversely, introducing controlled flexibility might allow for faster complexation kinetics or accommodate metal ions with different coordination geometries. acs.org

Tuning Donor Atom Composition: The hexaamine framework of this compound is ideal for ions like Cu(II). However, for other medically relevant metal ions (e.g., larger lanthanides or softer metals), altering the donor atoms could be beneficial. researchgate.netnih.gov Substituting one or more nitrogen donors with oxygen or sulfur atoms could change the preference of the chelator for different metal ions, a strategy employed in the design of other chelating agents. nih.gov

Altering Cavity Size: The size of the bicyclic cage is a critical determinant of which metal ion it can stably encapsulate. Expanding or contracting the cage by altering the length of the ethylene (B1197577) bridges between nitrogen atoms could create analogues selective for larger or smaller metal ions, respectively. acs.org This approach is crucial for developing chelators for a broader range of radiometals used in nuclear medicine. acs.org

Research into these design principles will enable the creation of a library of this compound analogues, each optimized for a specific application, thereby broadening the impact of this versatile chelator class.

Exploration of this compound's Coordination Chemistry with Novel Metal Ions for Diverse Research Tools

While the coordination chemistry of this compound with copper is well-established, its potential to chelate other metal ions remains a largely unexplored and promising research avenue. researchgate.netresearchgate.net The development of metal-based drugs and diagnostic agents relies heavily on understanding the principles of coordination chemistry, including the interactions between metal centers and ligands. numberanalytics.comnih.gov Expanding the range of metals complexed by this compound could produce novel tools for a variety of scientific fields. routledge.com

Theranostic Radiometal Pairs: A significant future direction is the use of this compound with theranostic pairs of radiometals. This involves using a diagnostic positron-emitting or gamma-emitting isotope of an element for imaging and a therapeutic beta-emitting or alpha-emitting isotope of the same element for therapy. Potential pairs that could be explored with this compound analogues include Scandium-44 (PET imaging) / Scandium-47 (therapy) and Gallium-68 (PET imaging) / Lutetium-177 (therapy). The design of a single this compound-based chelator capable of stably binding both isotopes of a theranostic pair would be a major advancement. nih.gov

Lanthanides for Optical and Magnetic Probes: The lanthanide series of metals possesses unique luminescent and magnetic properties. numberanalytics.com Encapsulating lanthanide ions like Europium(III) or Terbium(III) within a this compound-type cage could yield highly stable luminescent probes for biological imaging and assays. Similarly, chelating paramagnetic lanthanides such as Gadolinium(III) could create next-generation MRI contrast agents with enhanced stability compared to current clinical agents.

Other Transition Metals for Catalysis and Sensing: The coordination of first-row transition metals like Zinc(II), Nickel(II), or Cobalt(II) within a this compound cage could lead to new research tools. journalofchemistry.org The stability constants of this compound with some of these ions have been investigated, showing rapid complexation. researchgate.netresearchgate.net These complexes could be explored as catalysts or as components in chemical sensors where the encapsulated metal ion interacts with a specific analyte. numberanalytics.com

A systematic investigation into the stability constants, coordination kinetics, and structural properties of this compound complexes with a wider range of metal ions is essential. journalofchemistry.orgnumberanalytics.comijsr.net This research would not only broaden the applicability of this compound but also provide fundamental insights into coordination chemistry. wisdomlib.org

Table 1: Potential Metal Ions for Coordination with this compound Analogues

| Metal Ion Class | Example Ions | Potential Application Area | Key Research Focus |

|---|---|---|---|

| Radiometals (Theranostic) | ⁹⁰Y, ¹⁷⁷Lu, ²²⁵Ac, ⁴⁴Sc | Targeted Radionuclide Therapy & Diagnostics | Design of analogues with appropriate cavity size and donor atoms for stable chelation. nih.govacs.org |

| Lanthanides | Eu³⁺, Tb³⁺, Gd³⁺ | Luminescent Probes, MRI Contrast Agents | Synthesis of water-soluble this compound analogues and characterization of photophysical/magnetic properties. routledge.comnumberanalytics.com |

| Transition Metals | Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺ | Catalysis, Chemical Sensing, Bioinorganic Modeling | Evaluation of complex stability and reactivity for specific chemical transformations or analyte detection. researchgate.netjournalofchemistry.org |

| Actinides | Th⁴⁺, UO₂²⁺ | Environmental Sequestration, Fundamental Chemistry | Investigating the ability of this compound to form stable complexes with large, highly charged actinide ions. numberanalytics.com |

Expanding the Role of this compound in Emerging Nanotechnology Platforms for Chemical Sensing and Diagnostics Research

The intersection of the stable chelation chemistry of this compound with the unique physical and chemical properties of nanomaterials opens up exciting possibilities for chemical sensing and diagnostics. numberanalytics.comnumberanalytics.com Nanosensors offer the potential for highly sensitive and rapid detection of analytes. nih.govazonano.com By immobilizing this compound onto nanomaterial platforms, its metal-binding properties can be leveraged for new applications beyond medicine.

Functionalized Nanoparticles for Sensing: Gold or silica (B1680970) nanoparticles can be functionalized with this compound derivatives. rsc.orgmdpi.com Upon chelation of a specific metal ion, a measurable change in the nanoparticle's properties could occur. For example, the aggregation of this compound-functionalized gold nanoparticles in the presence of a target metal ion could lead to a color change, forming the basis of a simple colorimetric sensor. numberanalytics.com

Electrochemical Nanosensors: Attaching this compound to the surface of an electrode (e.g., a carbon nanotube or graphene-based electrode) could create a highly sensitive electrochemical sensor. nih.govmdpi.com The binding of a redox-active metal ion to the immobilized this compound would alter the electrochemical response of the electrode, allowing for quantitative detection of the metal at very low concentrations. numberanalytics.com

Probing Functional Groups on Surfaces: The ability of this compound to complex metals quantitatively has been proposed as a tool for materials science. nih.gov For instance, a surface with unknown reactive sites could be treated with a this compound derivative, followed by chelation with ⁶⁴Cu. The amount of radioactivity on the surface would then provide a direct measure of the number of functional groups present. This could be invaluable for characterizing novel materials and interfaces. nih.gov

Nanocarriers for Targeted Delivery: While already used with antibodies, this compound could be conjugated to nanocarriers like liposomes, micelles, or dendrimers. mdpi.com These nano-radiopharmaceuticals could offer improved pharmacokinetics and allow for a higher payload of radioactive metal to be delivered to a target site, enhancing both diagnostic sensitivity and therapeutic efficacy. mdpi.com

The integration of this compound technology into nanotechnology platforms is a nascent field with significant growth potential, promising to yield innovative tools for analytical chemistry, materials science, and advanced diagnostics. azonano.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Full Chemical Name/Description |

|---|---|

| This compound | 1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine |

| Sar | Sarcophagine (3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane) |

| DiAmSar | 1,8-diamino-sarcophagine |

| This compound-NCS | A this compound derivative featuring a phenylisothiocyanate functional group |

| Cisplatin | cis-[Pt(II)(NH₃)₂Cl₂] |

| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |

Q & A

Basic Research Questions

Q. How can I design a comprehensive literature review for Sarar using Google Scholar?

- Methodology : Use Google Scholar's advanced search operators to identify foundational studies. For example:

intitle:"this compound" AND (synthesis OR characterization)to find articles focused on synthesis methods .author:"Smith A" AND "this compound"to locate works by key researchers in the field .- Data Table :

| Operator | Purpose | Example |

|---|---|---|

intitle: | Title-specific search | intitle:"this compound pharmacokinetics" |

source: | Journal-specific results | source:"Journal of Medicinal Chemistry" |

filetype: | Filter by format | filetype:pdf "this compound" |

- Prioritize peer-reviewed journals and cross-reference results with databases like PubMed for validation .

Q. What strategies ensure accurate keyword selection for this compound-related research?

- Methodology :

- Use Google Scholar's "Related articles" feature to identify synonymous terms (e.g., "this compound" vs. "Compound X-237") .

- Analyze high-impact papers (sorted by "Cited by" count) to extract frequently used terminology .

Q. How do I evaluate the credibility of sources on this compound in Google Scholar?

- Methodology :

- Check the journal's impact factor and author affiliations via Google Scholar profiles .

- Use the

before:[year]andafter:[year]operators to filter outdated or non-peer-reviewed content .

Advanced Research Questions

Q. How can I resolve contradictions in this compound's reported biological activity across studies?

- Methodology :

- Perform a meta-analysis using Google Scholar's citation tracking ("Cited by") to identify consensus or outliers .

- Compare experimental conditions (e.g., dosage, cell lines) using the

intext:operator:

intext:"IC50 this compound" AND (HEK293 OR HeLa).- Data Table : Common contradictions and resolution strategies:

| Contradiction | Resolution Approach |

|---|---|

| Varying IC50 values | Cross-check assay protocols and cell types |

| Opposing mechanistic claims | Analyze structural data (e.g., X-ray crystallography) |

Q. What advanced search techniques optimize this compound-related patent analysis?

- Methodology :

- Use

ininventor:"Inventor Name"to locate patents by specific researchers . - Combine

source:"USPTO"with chemical identifiers (e.g.,CAS 123-45-6) .

Q. How do I design experiments to validate this compound's hypothesized metabolic pathways?

- Methodology :

- Use Google Scholar to identify analogous compounds and their metabolic studies:

("this compound metabolism" OR "Compound Y metabolism") AND (in vivo OR in vitro). - Refine search with date ranges (e.g.,

2015..2023) to prioritize recent techniques like CRISPR screening .- Example Workflow :

Literature review → 2. Hypothesis generation → 3. In silico modeling → 4. In vitro validation .

Q. How can citation network analysis enhance understanding of this compound's research impact?

- Methodology :

- Use Google Scholar's "My Library" to map citation networks and identify influential clusters .

- Apply the

AROUND(5)operator to find contextually related terms (e.g.,This compound AROUND(5) toxicity) .- Tool Recommendation :

- VOSviewer or CitNetExplorer for visualizing citation networks .

Methodological Guidelines

- Avoid confirmation bias : Use

NOTto exclude overrepresented terms (e.g.,"this compound" NOT review) . - Track updates : Set Google Scholar alerts for

allintitle:"this compound"to monitor new publications . - Ethical note : Cross-verify findings with primary data sources (e.g., crystallography databases) to avoid reliance on secondary interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.